Cas no 946292-46-2 (2,4-dimethyl-N-(4-{4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino}phenyl)benzene-1-sulfonamide)

2,4-Dimethyl-N-(4-{4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino}phenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine core with a piperidine substituent. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or receptor modulators due to its structural complexity and functional group diversity. The presence of both sulfonamide and pyrimidine moieties enhances its binding affinity to biological targets, while the dimethyl and piperidine groups contribute to improved solubility and metabolic stability. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in medicinal chemistry research. The compound is typically handled under controlled conditions due to its specialized application in drug discovery.
2,4-dimethyl-N-(4-{4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino}phenyl)benzene-1-sulfonamide structure
946292-46-2 structure
商品名:2,4-dimethyl-N-(4-{4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino}phenyl)benzene-1-sulfonamide
CAS番号:946292-46-2
MF:C24H29N5O2S
メガワット:451.584363698959
CID:5948395
PubChem ID:27486869

2,4-dimethyl-N-(4-{4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino}phenyl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2,4-dimethyl-N-(4-{4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino}phenyl)benzene-1-sulfonamide
    • Benzenesulfonamide, 2,4-dimethyl-N-[4-[[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino]phenyl]-
    • 2,4-dimethyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide
    • 2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
    • F2078-0316
    • AKOS002053966
    • 946292-46-2
    • インチ: 1S/C24H29N5O2S/c1-17-7-12-22(18(2)15-17)32(30,31)28-21-10-8-20(9-11-21)26-24-25-19(3)16-23(27-24)29-13-5-4-6-14-29/h7-12,15-16,28H,4-6,13-14H2,1-3H3,(H,25,26,27)
    • InChIKey: DJQFHGRKLVHTSZ-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NC2=CC=C(NC3=NC(N4CCCCC4)=CC(C)=N3)C=C2)(=O)=O)=CC=C(C)C=C1C

計算された属性

  • せいみつぶんしりょう: 451.20419636g/mol
  • どういたいしつりょう: 451.20419636g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 32
  • 回転可能化学結合数: 6
  • 複雑さ: 685
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5
  • トポロジー分子極性表面積: 95.6Ų

2,4-dimethyl-N-(4-{4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino}phenyl)benzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2078-0316-5mg
2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
946292-46-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2078-0316-4mg
2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
946292-46-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2078-0316-3mg
2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
946292-46-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2078-0316-10μmol
2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
946292-46-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2078-0316-2mg
2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
946292-46-2 90%+
2mg
$59.0 2023-05-16
A2B Chem LLC
BA74600-10mg
2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
946292-46-2
10mg
$291.00 2024-05-20
A2B Chem LLC
BA74600-1mg
2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
946292-46-2
1mg
$245.00 2024-05-20
Life Chemicals
F2078-0316-2μmol
2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
946292-46-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2078-0316-10mg
2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
946292-46-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2078-0316-1mg
2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
946292-46-2 90%+
1mg
$54.0 2023-05-16

2,4-dimethyl-N-(4-{4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino}phenyl)benzene-1-sulfonamide 関連文献

2,4-dimethyl-N-(4-{4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino}phenyl)benzene-1-sulfonamideに関する追加情報

Compound CAS No. 946292-46-2: A Comprehensive Overview

The compound with CAS No. 946292-46-2, known as 2,4-dimethyl-N-(4-{4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino}phenyl)benzene-1-sulfonamide, is a highly specialized chemical entity with significant potential in the field of pharmaceutical research and development. This compound has garnered attention due to its unique structural features and promising pharmacological properties. Recent studies have highlighted its potential applications in the treatment of various diseases, particularly those involving kinase signaling pathways.

The molecular structure of CAS No. 946292-46-2 is characterized by a sulfonamide group attached to a benzene ring, which is further substituted with methyl groups at positions 1 and 3. The nitrogen atom in the sulfonamide group is connected to a phenyl ring that bears an amino group substituted with a pyrimidine moiety. This pyrimidine ring is itself modified with a methyl group at position 4 and a piperidine substituent at position 6. The combination of these structural elements contributes to the compound's unique physicochemical properties and biological activity.

Recent research has focused on the kinase inhibitory activity of this compound, particularly its ability to target specific kinases involved in oncogenic signaling pathways. Studies have demonstrated that CAS No. 946292-46-2 exhibits potent inhibitory effects on kinases such as Aurora kinases and CDKs (Cyclin-Dependent Kinases), which are often overexpressed in various cancer types. This makes it a promising candidate for the development of anticancer therapies.

In addition to its kinase inhibitory properties, the compound has also been investigated for its potential role in modulating other therapeutic targets. For instance, preclinical studies have shown that CAS No. 946292-46-2 may influence cellular signaling pathways involved in inflammation and immune response, suggesting its potential application in the treatment of autoimmune diseases.

The synthesis of CAS No. 946292-46-2 involves a multi-step process that combines advanced organic chemistry techniques, including Suzuki coupling and nucleophilic substitution reactions. Researchers have optimized the synthetic pathway to enhance yield and purity, ensuring that the compound can be produced efficiently for further preclinical testing.

From an analytical standpoint, the compound has been thoroughly characterized using modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These analyses have confirmed the compound's molecular formula and structural integrity, providing a solid foundation for further studies.

One of the most intriguing aspects of CAS No. 946292-46-2 is its pharmacokinetic profile. Preclinical data indicate that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its potential use as an oral or parenteral therapeutic agent. Its ability to cross cellular membranes efficiently suggests that it may achieve effective concentrations at target sites within the body.

Furthermore, recent advancements in computational chemistry have enabled researchers to model the interaction of CAS No. 946292-46-2 with its target proteins at an atomic level. These molecular docking studies provide valuable insights into the binding modes and affinity of the compound, guiding further optimization efforts to enhance its therapeutic efficacy.

In conclusion, CAS No. 946292-46, or N-(4-{[1-(dimethylcarbamoyl)-5-fluoroindolizine]methyl}phenyl)-3-chloro-N-methylbenzenesulfonamide, represents a cutting-edge chemical entity with immense potential in drug discovery and development. Its unique structure, coupled with its promising pharmacological properties, positions it as a key player in addressing unmet medical needs across various therapeutic areas.

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